
1-(1,1-Dichloroprop-1-en-2-yl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a 1-methyl-2,2-dichlorovinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 1-methyl-2,2-dichlorovinyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of 1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the vinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(1-Methyl-2,2-dichlorovinyl)-4-aminobenzene.
Substitution: Formation of substituted vinyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. The vinyl group can also participate in electrophilic addition reactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methyl-2,2-dichlorovinyl)-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.
1-(1-Methyl-2,2-dichlorovinyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
1-(1-Methyl-2,2-dichlorovinyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a 1-methyl-2,2-dichlorovinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H7Cl2NO2 |
|---|---|
Molekulargewicht |
232.06 g/mol |
IUPAC-Name |
1-(1,1-dichloroprop-1-en-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(9(10)11)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |
InChI-Schlüssel |
SMGAZNSAVNPGOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(Cl)Cl)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
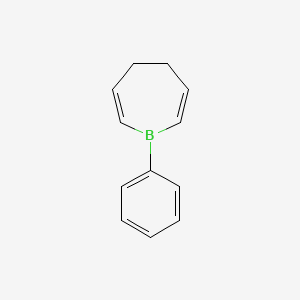
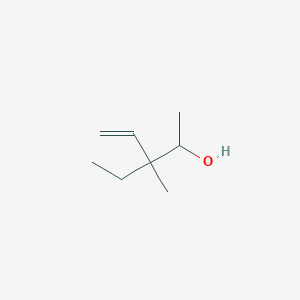

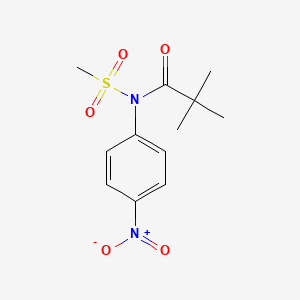
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)

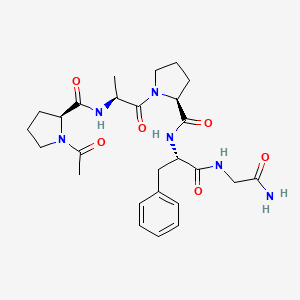
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

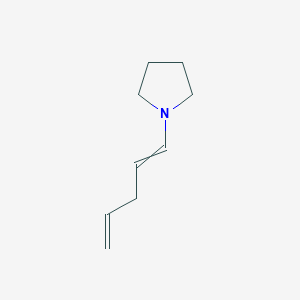
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
